N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide
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Overview
Description
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a complex organic compound characterized by the presence of bromine, chlorine, sulfur, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenyl and 4-chlorophenyl derivatives through a thiophene ring, followed by the introduction of a methylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the thiophene ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[(4-chlorophenyl)methyl]aniline: Shares similar halogenated aromatic structures.
4-[(4-bromophenyl)ethynyl]pyridine: Contains a bromophenyl group and is used in coordination chemistry.
Uniqueness
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is unique due to the combination of bromine, chlorine, sulfur, and thiophene moieties in a single molecule. This structural complexity provides it with distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNOS2/c1-23-16-10-15(11-2-6-13(20)7-3-11)17(24-16)18(22)21-14-8-4-12(19)5-9-14/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMQKXWAPDSNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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